molecular formula C27H25N3O2 B11149078 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11149078
M. Wt: 423.5 g/mol
InChI Key: IDADCALMOUEMAT-UHFFFAOYSA-N
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Description

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific positions on the indole rings.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic substitution reactions can occur on the indole rings due to the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . Additionally, it can interact with cellular pathways involved in cancer progression, potentially exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(benzyloxy)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both benzyloxy and indole groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(6-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C27H25N3O2/c31-27(28-14-12-22-17-29-25-9-5-4-8-24(22)25)18-30-15-13-21-10-11-23(16-26(21)30)32-19-20-6-2-1-3-7-20/h1-11,13,15-17,29H,12,14,18-19H2,(H,28,31)

InChI Key

IDADCALMOUEMAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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